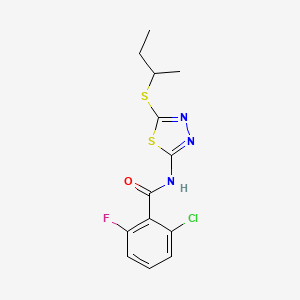

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)10-8(14)5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHWPIUUVOLMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the sec-Butylthio Group: The sec-butylthio group is introduced via nucleophilic substitution reactions using sec-butylthiol and a suitable leaving group.

Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro substituents on the benzamide moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

- CAS Registry Number : 391875-87-9

- Molecular Formula : C₁₃H₁₃ClFN₃OS₂

- Molecular Weight : 345.84 g/mol

Structural Features :

- Core : 1,3,4-Thiadiazole ring substituted at position 2 with a benzamide group and at position 5 with a sec-butylthio (-S-sec-butyl) group.

- Thioether linkage: sec-Butyl chain introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.

Synthesis Pathway :

While explicit synthesis details are unavailable, analogous compounds (e.g., ) suggest a route involving:

Reaction of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride in pyridine.

Purification via chromatography or recrystallization.

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects: Thioether Groups: The sec-butylthio group in the target compound offers greater steric hindrance and lipophilicity compared to smaller thioethers (e.g., methylthio in 5f) or aromatic substituents (e.g., benzylthio in 5h). This may enhance membrane penetration but reduce crystallinity (lower melting point inferred) . Benzamide vs. Acetamide: The target compound’s 2-chloro-6-fluorobenzamide group introduces dual halogenation, likely improving receptor binding affinity compared to non-halogenated acetamide derivatives (e.g., 5h, 5l) .

Bioactivity Trends: Anticancer Potential: Compounds with halogenated benzamides (e.g., 4-fluorobenzamide in compound 10 ) exhibit cytotoxicity, suggesting the target compound’s chloro-fluoro substitution may enhance similar activity. Antimicrobial Activity: Benzylthio derivatives (e.g., 5h) show higher antimicrobial efficacy, possibly due to aromatic interactions. The sec-butylthio group’s bulk may alter target specificity .

Comparison with Non-Thiadiazole Analogues

Table 2: Heterocyclic Derivatives with Overlapping Substituents

Key Observations:

- Thiazole vs. Thiadiazole : The thiazole-based compound in shares a halogenated benzamide group but targets anaerobic organisms via PFOR inhibition. The thiadiazole core in the target compound may favor different biological targets (e.g., kinases or proteases) .

- Urea/Triazole Derivatives : These compounds (e.g., –6) prioritize hydrogen-bonding interactions for plant growth regulation, contrasting with the thiadiazole derivatives’ focus on halogen-driven bioactivity .

Biological Activity

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. The unique structural features of this compound, including its thiadiazole ring and various substituents, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H13ClF N3S2, with a molecular weight of approximately 327.4 g/mol. The presence of a chloro and a fluorine atom enhances the compound's lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClF N3S2 |

| Molecular Weight | 327.4 g/mol |

| LogP | 2.592 |

| PSA | 105.34 Ų |

Antimicrobial Activity

Preliminary studies indicate that compounds within the thiadiazole class, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Case Study : A study conducted by researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that derivatives with sec-butylthio substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal properties. The mechanism by which thiadiazoles exert antifungal effects may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Research Findings : A comparative analysis revealed that this compound showed promising antifungal activity against Candida albicans in vitro .

Anti-inflammatory Effects

Thiadiazole derivatives are also being investigated for their anti-inflammatory potential. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory pathways.

Evidence : In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with various biological macromolecules such as proteins and nucleic acids. Studies suggest that it may inhibit specific enzymes involved in microbial metabolism or signal transduction pathways associated with inflammation.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide?

Answer:

The synthesis of thiadiazole-benzamide hybrids typically involves:

- Step 1: Condensation of a 1,3,4-thiadiazol-2-amine precursor with a substituted benzoyl chloride. For example, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine can be reacted with 2-chloro-6-fluorobenzoyl chloride in anhydrous pyridine under nitrogen, stirred overnight at room temperature .

- Step 2: Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization from methanol or ethanol to obtain high-purity crystals .

- Key Considerations: Use of inert solvents (e.g., pyridine) prevents hydrolysis of acid chlorides. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Confirm the presence of the sec-butylthio group (δ ~1.3–1.5 ppm for CH3, δ ~2.8 ppm for SCH2) and aromatic protons (δ ~7.0–8.0 ppm for chloro-fluoro substitution). The amide proton (NH) typically appears at δ ~10–12 ppm .

- HRMS (ESI): Validate the molecular ion [M+H]+ peak (e.g., calculated m/z for C13H14ClFN3OS2: 368.02) with <2 ppm error .

- IR Spectroscopy: Detect amide C=O stretching (~1670 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Advanced: How does the sec-butylthio substituent influence the compound’s bioactivity compared to other alkyl/arylthio groups?

Answer:

- Lipophilicity and Solubility: The branched sec-butyl group increases lipophilicity (logP ~3.5) compared to linear alkyl chains (e.g., n-butyl, logP ~3.0), potentially enhancing membrane permeability but reducing aqueous solubility. This can be quantified via octanol-water partition assays .

- Steric Effects: Bulkier groups (e.g., tert-butyl) may hinder target binding, while smaller substituents (e.g., methylthio) lack optimal hydrophobic interactions. SAR studies on analogous compounds (e.g., ’s 7c–7f) show that electron-withdrawing groups (e.g., nitro) enhance antiproliferative activity, while sec-butylthio balances steric and electronic effects .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Reveals dihedral angles between the thiadiazole and benzamide rings (e.g., ~10–20° for optimal π-π stacking). For example, in analogous structures ( ), the thiadiazole S–N–C–C torsion angle is ~125°, stabilizing intermolecular hydrogen bonds (N–H⋯N/O) .

- Hydrogen Bonding: Classical (N–H⋯N) and non-classical (C–H⋯F/O) interactions (e.g., ’s C4–H4⋯F2) stabilize crystal packing, which correlates with solubility and stability .

Advanced: How to address contradictions in biological activity data across similar compounds?

Answer:

- Mechanistic Profiling: Compare apoptosis induction (via Annexin V/PI assays) and cell-cycle arrest (flow cytometry) across cell lines. For instance, ’s compound 7d (thiophene-substituted) showed higher G2/M arrest than 7e (nitrophenyl), suggesting substituent-dependent mechanisms .

- Target Engagement Studies: Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., PFOR enzyme inhibition, as in ). Discrepancies may arise from off-target effects or metabolic instability .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina): Model interactions with enzymes like PFOR (PDB ID: 3FX2). The chloro-fluoro benzamide moiety may occupy hydrophobic pockets, while the thiadiazole ring hydrogen-bonds with catalytic residues (e.g., Arg213) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ~-8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.